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Compound of Interest

Compound Name: 1-(2-Bromophenyl)ethylamine

Cat. No.: B040971 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(2-Bromophenyl)ethylamine is a primary amine of significant interest in synthetic and

medicinal chemistry. Its structure, featuring a chiral center and a reactive bromine atom on the

phenyl ring, makes it a valuable building block for the synthesis of a wide range of more

complex molecules, including pharmaceutical intermediates and potential drug candidates. This

technical guide provides a comprehensive overview of the known physical and chemical

properties of 1-(2-Bromophenyl)ethylamine, along with detailed experimental protocols for its

synthesis and characterization.

Physicochemical Properties
Precise experimental data for 1-(2-Bromophenyl)ethylamine is not extensively reported in the

literature. Therefore, data for the closely related isomer, 1-(4-Bromophenyl)ethylamine, is

provided for comparative purposes.
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Property
1-(2-
Bromophenyl)ethylamine

1-(4-
Bromophenyl)ethylamine
(for comparison)

Molecular Formula C₈H₁₀BrN C₈H₁₀BrN

Molecular Weight 200.08 g/mol 200.08 g/mol

CAS Number 113899-55-1 24358-62-1

Physical State Liquid Colorless to pale yellow liquid

Boiling Point Data not available 258.9 °C at 760 mmHg

Melting Point Data not available -25 °C

Density Data not available 1.390 g/mL at 20 °C

Solubility Data not available Slightly soluble in water

Chemical Properties and Reactivity
Stability and Reactivity
1-(2-Bromophenyl)ethylamine is expected to exhibit reactivity typical of a primary amine and

an aryl bromide. The amine group is basic and nucleophilic, while the ortho-bromine substituent

can influence the reactivity of the aromatic ring and participate in cross-coupling reactions.

Stability: The compound is expected to be stable under standard laboratory conditions.

However, like many amines, it may be sensitive to air and light over time and should be

stored under an inert atmosphere in a cool, dark place.

Reactivity:

Amine Group: The primary amine functionality can undergo acylation, alkylation, and

condensation reactions. It will react with acids to form ammonium salts.

Aryl Bromide: The bromine atom can be displaced or participate in various palladium-

catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making it a

versatile handle for further molecular elaboration.
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Incompatible Materials: Based on the properties of similar compounds, it is likely

incompatible with strong oxidizing agents and strong acids.

Hazardous Reactions and Decomposition
No specific data on hazardous reactions or thermal decomposition for 1-(2-
Bromophenyl)ethylamine are available. Combustion is expected to produce carbon oxides

(CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.

Experimental Protocols
Synthesis of 1-(2-Bromophenyl)ethylamine via
Reductive Amination
This protocol describes a representative synthesis from 2'-bromoacetophenone using the

Leuckart reaction, a method for the reductive amination of ketones.

Workflow for Synthesis and Purification
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Synthesis

Hydrolysis

Work-up & Purification

2'-Bromoacetophenone + Ammonium Formate

Reaction Mixture (Heated)

Heat (160-180°C)

N-formyl-1-(2-bromophenyl)ethylamine

Leuckart Reaction

Acidic Hydrolysis (e.g., HCl)

Crude 1-(2-Bromophenyl)ethylamine
Hydrochloride Salt

Basification (e.g., NaOH)

Extraction with Organic Solvent

Drying and Solvent Evaporation

Distillation under Reduced Pressure

Pure 1-(2-Bromophenyl)ethylamine

Click to download full resolution via product page

Caption: Workflow for the synthesis of 1-(2-Bromophenyl)ethylamine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b040971?utm_src=pdf-body-img
https://www.benchchem.com/product/b040971?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

2'-Bromoacetophenone

Ammonium formate

Hydrochloric acid (concentrated)

Sodium hydroxide solution (e.g., 10 M)

Diethyl ether or other suitable organic solvent

Anhydrous magnesium sulfate or sodium sulfate

Round-bottom flask

Reflux condenser

Heating mantle

Separatory funnel

Rotary evaporator

Distillation apparatus

Procedure:

Reaction Setup: In a round-bottom flask, combine 2'-bromoacetophenone and an excess of

ammonium formate (typically 3-5 equivalents).

Leuckart Reaction: Heat the mixture under reflux at a temperature of 160-180 °C for several

hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Hydrolysis of the Formamide: After cooling, add concentrated hydrochloric acid to the

reaction mixture and reflux for an additional 1-2 hours to hydrolyze the intermediate N-formyl

derivative.

Work-up:
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Cool the acidic solution and wash with diethyl ether to remove any unreacted ketone.

Make the aqueous layer basic with a concentrated solution of sodium hydroxide.

Extract the liberated amine with several portions of diethyl ether.

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium

sulfate.

Purification: Filter the drying agent and remove the solvent under reduced pressure using a

rotary evaporator. The crude product can be purified by distillation under reduced pressure to

yield pure 1-(2-bromophenyl)ethylamine.

Analytical Characterization
Workflow for Analytical Characterization

Analytical Methods

Purified 1-(2-Bromophenyl)ethylamine

1H and 13C NMR Spectroscopy

Structural Confirmation

Mass Spectrometry (MS)

Molecular Weight Determination

Infrared (IR) Spectroscopy

Functional Group Identification

Chiral HPLC

Enantiomeric Purity Assessment

Click to download full resolution via product page

Caption: Analytical workflow for 1-(2-Bromophenyl)ethylamine.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the

aromatic protons (in the range of 7.0-7.6 ppm), a quartet for the methine proton (CH), a

doublet for the methyl protons (CH₃), and a singlet for the amine protons (NH₂), which may

be broad and exchangeable with D₂O.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the

methine carbon, and the methyl carbon.

4.2.2. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound (200.08 g/mol ). The

isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be evident in the

molecular ion peak (M and M+2).

4.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for:

N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹)

C-H stretching of the aromatic and aliphatic groups

C=C stretching of the aromatic ring

C-N stretching

C-Br stretching

4.2.4. High-Performance Liquid Chromatography (HPLC) for Chiral Separation

Due to the presence of a chiral center, enantiomeric separation and determination of

enantiomeric excess can be achieved using chiral HPLC.

Column: A chiral stationary phase (e.g., polysaccharide-based) is required.

Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent (e.g.,

hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an

amine modifier (e.g., diethylamine) to improve peak shape.

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

Safety and Handling
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1-(2-Bromophenyl)ethylamine is considered a hazardous substance.

Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may

cause respiratory irritation. Some sources indicate it may cause severe skin burns and eye

damage.

Precautionary Measures:

Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

Work in a well-ventilated area or a fume hood.

Avoid contact with skin, eyes, and clothing.

Do not breathe vapor or mist.

Wash thoroughly after handling.

Applications in Drug Development
While specific biological activities of 1-(2-Bromophenyl)ethylamine are not widely

documented, its structural motifs are present in compounds investigated for various therapeutic

applications. For instance, derivatives of 2-bromophenyl acetamide have been synthesized and

evaluated as potential antidiabetic agents. The presence of the amine and the ortho-bromo-

substituted phenyl ring provides a versatile scaffold for the synthesis of new chemical entities

with potential biological activity.

Conclusion
1-(2-Bromophenyl)ethylamine is a valuable synthetic intermediate with potential applications

in drug discovery and development. While specific physicochemical data for this particular

isomer is sparse, its chemical reactivity can be inferred from related compounds. The

experimental protocols outlined in this guide provide a framework for its synthesis and

characterization, enabling further research into its properties and applications. As with all

chemical research, appropriate safety precautions must be taken when handling this

compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b040971?utm_src=pdf-body
https://www.benchchem.com/product/b040971?utm_src=pdf-body
https://www.benchchem.com/product/b040971?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Technical Guide: Physicochemical and Chemical
Properties of 1-(2-Bromophenyl)ethylamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b040971#physical-and-chemical-properties-of-1-2-
bromophenyl-ethylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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